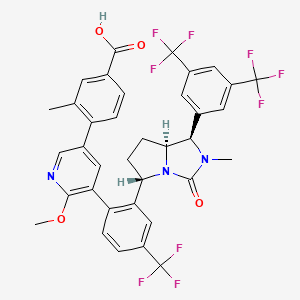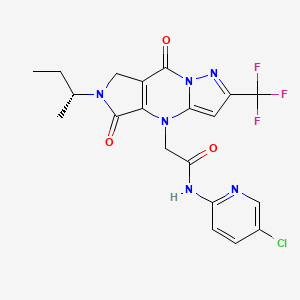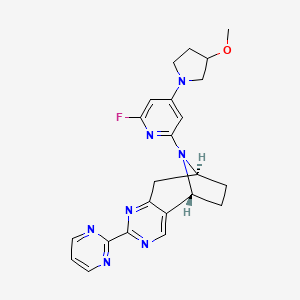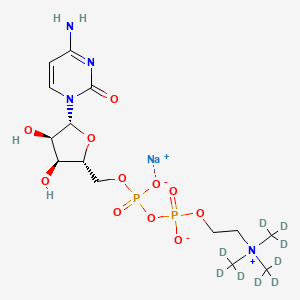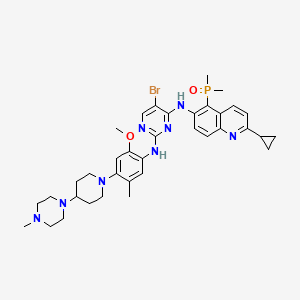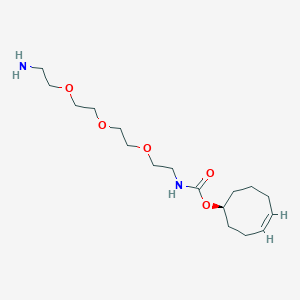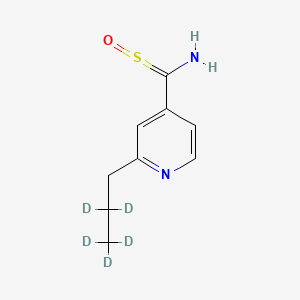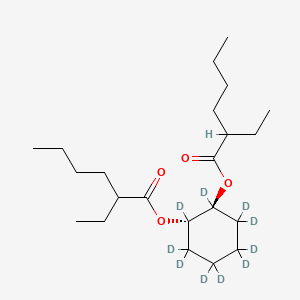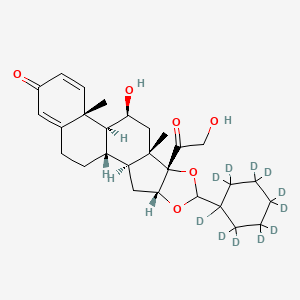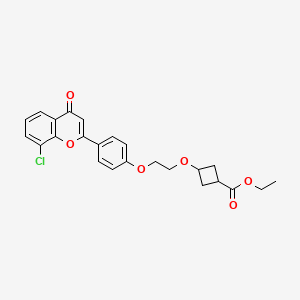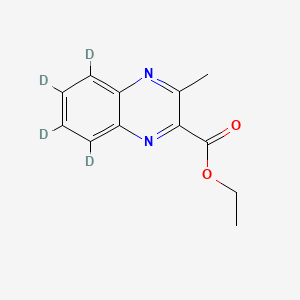
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is a deuterated derivative of ethyl 3-methyl-2-quinoxalinecarboxylate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d4) makes it especially useful in studies involving mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 typically involves the deuteration of ethyl 3-methyl-2-quinoxalinecarboxylate. The process generally includes the following steps:
Starting Material: Ethyl 3-methyl-2-quinoxalinecarboxylate.
Purification: The final product is purified using techniques like chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
化学反应分析
Types of Reactions
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学研究应用
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, making it a valuable tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and experimental conditions.
相似化合物的比较
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 can be compared with other similar compounds such as:
Ethyl 3-methyl-2-quinoxalinecarboxylate: The non-deuterated version, which is less useful in mass spectrometry due to the lack of deuterium labeling.
3-methylquinoxaline-2-carboxylic acid: A related compound with different functional groups, affecting its chemical reactivity and applications.
Quinoxaline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D |
InChI 键 |
IRZHLIWGVQPMHU-UGWFXTGHSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H] |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

